molecular formula C12H10ClF3O3 B8152162 3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester

3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester

Cat. No.: B8152162
M. Wt: 294.65 g/mol
InChI Key: QKBYQTKNIYSLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with an oxo-propionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2-chloro-5-trifluoromethyl-benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)phenol
  • 3-Fluoropyridines

Uniqueness

Compared to similar compounds, 3-(2-Chloro-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the phenyl ring, along with the oxo-propionic acid ethyl ester moiety, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBYQTKNIYSLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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